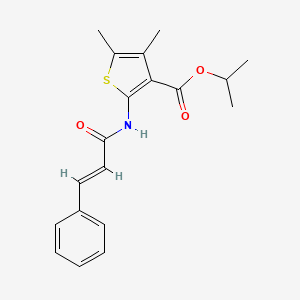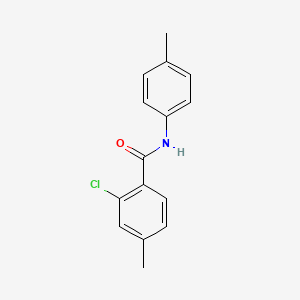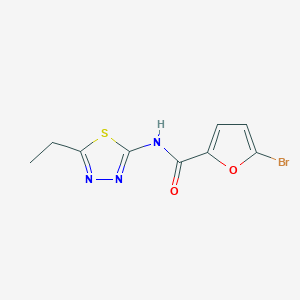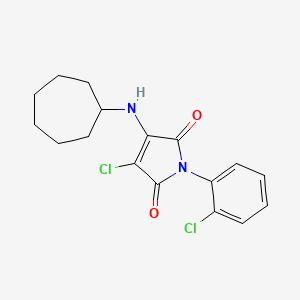![molecular formula C15H12ClN3O3S B5722520 N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5722520.png)
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide, also known as CNPTA, is a synthetic compound that has been studied for its potential use in scientific research. CNPTA is a thiol-reactive compound that has been shown to inhibit protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding and quality control in the endoplasmic reticulum (ER).
Applications De Recherche Scientifique
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide has been studied for its potential use in understanding the role of PDI in protein folding and quality control. PDI is a key enzyme in the ER that catalyzes the formation and rearrangement of disulfide bonds in proteins. This compound has been shown to inhibit PDI activity, leading to the accumulation of misfolded proteins in the ER and causing ER stress. This has important implications for the study of protein folding diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide inhibits PDI activity by covalently modifying the active site cysteine residues of PDI. This leads to the disruption of the disulfide bond formation and rearrangement reactions that PDI catalyzes, resulting in the accumulation of misfolded proteins in the ER.
Biochemical and Physiological Effects:
This compound has been shown to induce ER stress and the unfolded protein response (UPR) in cells. The UPR is a cellular response to ER stress that involves the activation of signaling pathways that help to restore ER homeostasis. However, chronic ER stress can lead to cell death and has been implicated in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is that it provides a specific and reversible way to inhibit PDI activity. This allows researchers to study the role of PDI in protein folding and quality control without completely disrupting ER homeostasis. However, one limitation of using this compound is that it can induce ER stress and the UPR, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide. One direction is to further investigate the role of PDI in protein folding diseases such as Alzheimer's and Parkinson's disease. Another direction is to develop more specific and potent inhibitors of PDI that can be used to study its function in vivo. Additionally, the use of this compound in drug discovery and development could be explored, as targeting PDI has been shown to have therapeutic potential in various diseases.
Méthodes De Synthèse
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide can be synthesized using a multistep process that involves the reaction of 2-chloro-5-nitroaniline with thionyl chloride to form 2-chloro-5-nitrophenyl isothiocyanate. This intermediate is then reacted with 2-phenylacetic acid to form this compound.
Propriétés
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-12-7-6-11(19(21)22)9-13(12)17-15(23)18-14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMOEEUHOKYWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)
![1-ethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5722446.png)



![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)


![3,5-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5722479.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide](/img/structure/B5722488.png)
![N-[4-(propionylamino)phenyl]-1-naphthamide](/img/structure/B5722489.png)
![benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5722493.png)

